molecular formula C12H15BrO2 B14151221 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone CAS No. 3439-74-5

1-[2-(4-Bromo-butoxy)-phenyl]-ethanone

Cat. No.: B14151221
CAS No.: 3439-74-5
M. Wt: 271.15 g/mol
InChI Key: ZCLNIWFFYVUJKG-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-butoxy)-phenyl]-ethanone is an organic compound with a molecular formula of C12H15BrO2 It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a 4-bromo-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone typically involves the reaction of 4-bromo-1-butanol with 2-hydroxyacetophenone. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-butoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanone derivatives.

Scientific Research Applications

1-[2-(4-Bromo-butoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chloro-butoxy)-phenyl]-ethanone
  • 1-[2-(4-Methoxy-butoxy)-phenyl]-ethanone
  • 1-[2-(4-Fluoro-butoxy)-phenyl]-ethanone

Uniqueness

1-[2-(4-Bromo-butoxy)-phenyl]-ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methoxy, and fluoro analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable for targeted chemical synthesis and research applications.

Properties

CAS No.

3439-74-5

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-[2-(4-bromobutoxy)phenyl]ethanone

InChI

InChI=1S/C12H15BrO2/c1-10(14)11-6-2-3-7-12(11)15-9-5-4-8-13/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

ZCLNIWFFYVUJKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCCCBr

Origin of Product

United States

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